Tetrakis(diethylamido)hafnium(IV)

Catalog No.
S1486731
CAS No.
19824-55-6
M.F
C16H40HfN4
M. Wt
467.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(diethylamido)hafnium(IV)

CAS Number

19824-55-6

Product Name

Tetrakis(diethylamido)hafnium(IV)

IUPAC Name

diethylazanide;hafnium(4+)

Molecular Formula

C16H40HfN4

Molecular Weight

467.0 g/mol

InChI

InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4

InChI Key

VBCSQFQVDXIOJL-UHFFFAOYSA-N

SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4]

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4]
  • Precursor for Thin Film Deposition:

One of the most prominent applications of Tetrakis(diethylamido)hafnium(IV) is as a precursor for depositing thin films of Hafnium oxide (HfO2) using techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). These thin films hold significant importance in the development of advanced semiconductor devices due to their excellent insulating properties, high dielectric constant, and thermal stability [, ].

  • Synthesis of Nanocomposites:

Researchers have explored the use of Tetrakis(diethylamido)hafnium(IV) for the synthesis of polymer-derived ceramic nanocomposites. These materials exhibit a combination of the properties of both polymers and ceramics, making them potentially useful for various applications, including electronic devices, sensors, and catalysts [].

  • Preparation of Functional Oxides:

Tetrakis(diethylamido)hafnium(IV) has been employed in conjunction with other precursors to prepare thin films of various functional oxides, including HfO2, CeO2, and Ce-doped HfO2. These films exhibit tailored properties depending on the dopant and deposition conditions, making them suitable for applications in electronics, catalysis, and energy storage [].

  • Low-Temperature Deposition of Hafnium Nitride:

Recent research has shown that Tetrakis(diethylamido)hafnium(IV) can be used in combination with ammonia to deposit Hafnium Nitride (Hf3N4) thin films at relatively low temperatures (150-250 °C). This approach offers advantages over traditional methods that require higher temperatures, potentially enabling the fabrication of temperature-sensitive devices [].

Tetrakis(diethylamido)hafnium(IV) is an organometallic compound with the chemical formula Hf(NC₂H₅)₄. It consists of a hafnium atom coordinated to four diethylamido ligands. This compound is notable for its high volatility and relatively low decomposition temperature, making it suitable for various applications, particularly in the field of thin-film deposition. Tetrakis(diethylamido)hafnium(IV) is a colorless liquid at room temperature and has a significant role in the production of hafnium oxide thin films, which are essential in semiconductor manufacturing and other advanced materials applications .

Tetrakis(diethylamido)hafnium(IV) doesn't exhibit a biological mechanism of action. Its primary function lies in its role as a precursor for thin film deposition. During ALD and CVD processes, the decomposition of the molecule by water or other reagents allows for the controlled layer-by-layer growth of hafnium-based thin films [, ].

The chemical behavior of tetrakis(diethylamido)hafnium(IV) is characterized by its ability to undergo various reactions, particularly in the presence of moisture or alcohols. It reacts with water to produce hafnium oxide and diethylamine:

Hf NC2H5 4+2H2OHfO2+4NC2H5H\text{Hf NC}_2\text{H}_5\text{ }_4+2\text{H}_2\text{O}\rightarrow \text{HfO}_2+4\text{NC}_2\text{H}_5\text{H}

In addition, it can be transformed into other hafnium alkoxides through reaction with alcohols, enabling the synthesis of a variety of hafnium-based materials .

Tetrakis(diethylamido)hafnium(IV) can be synthesized through several methods, with one common approach involving the reaction of hafnium tetrachloride with lithium diethylamide:

HfCl4+4LiN C2H5 2Hf NC2H5 4+4LiCl\text{HfCl}_4+4\text{LiN C}_2\text{H}_5\text{ }_2\rightarrow \text{Hf NC}_2\text{H}_5\text{ }_4+4\text{LiCl}

This method yields tetrakis(diethylamido)hafnium(IV) alongside lithium chloride as a by-product, which can be easily removed through filtration. The compound can also be purified via vacuum distillation .

Tetrakis(diethylamido)hafnium(IV) is primarily used in:

  • Chemical Vapor Deposition (CVD): It serves as a precursor for depositing hafnium oxide thin films, which are crucial in semiconductor devices.
  • Atomic Layer Deposition (ALD): Its high volatility allows for precise control over film thickness and composition during deposition processes.
  • Material Science: It is utilized in research for developing new hafnium-based materials with unique properties .

Studies have shown that tetrakis(diethylamido)hafnium(IV) interacts with various substrates during deposition processes. For instance, it has been observed to adsorb on silicon surfaces, where it reacts to form hafnium oxide layers. These interactions are critical for optimizing deposition conditions and improving film quality in semiconductor applications .

Several compounds share structural similarities with tetrakis(diethylamido)hafnium(IV), including:

  • Tetrakis(dimethylamido)hafnium(IV): Similar in structure but uses dimethylamido ligands instead of diethylamido. It has been extensively studied for its reactivity on silicon surfaces.
  • Tetrakis(trimethylsilyl)hafnium(IV): This compound features trimethylsilyl groups and is also used in thin-film deposition but exhibits different chemical properties.
  • Tetrakis(phenylamido)hafnium(IV): Incorporates phenyl groups instead of alkyl groups, influencing its solubility and reactivity.
CompoundLigandsUnique Features
Tetrakis(diethylamido)hafnium(IV)DiethylamidoHigh volatility; used in CVD
Tetrakis(dimethylamido)hafnium(IV)DimethylamidoMore stable; studied for adsorption reactions
Tetrakis(trimethylsilyl)hafnium(IV)TrimethylsilylDifferent reactivity; used in ALD processes
Tetrakis(phenylamido)hafnium(IV)PhenylamidoAffects solubility; potential applications in organic electronics

Tetrakis(diethylamido)hafnium(IV)'s unique combination of properties—such as volatility and reactivity—distinguishes it from these similar compounds, making it particularly valuable for specific technological applications.

Hydrogen Bond Acceptor Count

4

Exact Mass

468.27186 g/mol

Monoisotopic Mass

468.27186 g/mol

Heavy Atom Count

21

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (33.85%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H261 (92.31%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H300 (33.85%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (33.85%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (40%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (60%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (60%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (33.85%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (60%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Dates

Modify: 2023-08-15

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